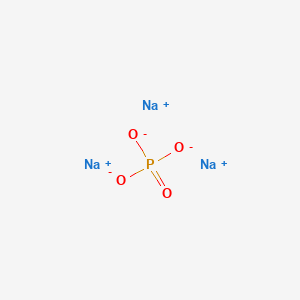
Thiazolidine-2-carboxylic acid
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Thiazolidine-2-carboxylic acid, also known as β-thiaproline, is a proline analog . It primarily targets 1,2-aminothiols and aldehydes . These targets are naturally present in proteins as N-terminal cysteine .
Mode of Action
This compound interacts with its targets through a condensation reaction . This reaction results in the formation of a thiazolidine product . The reaction kinetics are fast, and the product remains stable under physiological conditions .
Biochemical Pathways
The condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction . This reaction is part of the broader biochemical pathways involved in the covalent conjugation of biomolecules such as nucleic acids, antibodies, proteins, and glycosaminoglycans . These pathways play a crucial role in studying and manipulating cellular processes .
Pharmacokinetics
It’s noted that the thiazolidine product formed from the reaction of this compound with 1,2-aminothiols and aldehydes remains stable under physiological conditions . This stability suggests that the compound may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for bioavailability.
Result of Action
The primary result of this compound’s action is the formation of a thiazolidine product . This product offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner . It’s also used as an important building block of β-lactam antibiotics .
Action Environment
The reaction involving this compound occurs under physiological conditions . It’s believed that the reaction requires acidic pH and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions . Conflicting reports suggest that the reaction can occur at neutral ph and the thiazolidine product remains stable . Environmental factors such as pH and the presence of other nucleophiles like glutathione in the milieu can influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
Thiazolidine-2-carboxylic acid is involved in biochemical reactions as a physiological substrate of hog kidney D-amino acid oxidase . It interacts with enzymes and other biomolecules in these reactions
Cellular Effects
It is known to be a proline analog and could potentially influence cellular processes that involve proline .
Molecular Mechanism
It is known to be a physiological substrate of hog kidney D-amino acid oxidase , suggesting that it may exert its effects at the molecular level through interactions with this enzyme.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It has been reported that the reaction between 1,2-aminothiols and aliphatic aldehydes, which can produce this compound, is fast and efficient under physiological conditions .
Metabolic Pathways
This compound is involved in metabolic pathways as a physiological substrate of hog kidney D-amino acid oxidase
Métodos De Preparación
Thiazolidine-2-carboxylic acid can be synthesized through the reaction of cysteamine and glyoxylate . This reaction typically involves the condensation of the amino group of cysteamine with the aldehyde group of glyoxylate, forming the thiazolidine ring. Industrial production methods may involve similar synthetic routes but optimized for higher yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Thiazolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Thiazolidine-2-carboxylic acid has diverse applications in scientific research:
Comparación Con Compuestos Similares
Thiazolidine-2-carboxylic acid is unique due to its sulfur-containing thiazolidine ring, which imparts distinct chemical and biological properties. Similar compounds include:
Thiazolidinediones: Used in the treatment of type 2 diabetes mellitus, these compounds increase insulin sensitivity by acting on adipose, muscle, and liver tissues.
Thiazolidine derivatives: These derivatives are used in various therapeutic and pharmaceutical applications due to their pharmacological properties.
This compound stands out due to its specific applications in protein synthesis and its role as a building block for beta-lactam antibiotics, highlighting its importance in both research and industry.
Propiedades
IUPAC Name |
1,3-thiazolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSZVNJBVJWEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936787 | |
| Record name | 1,3-Thiazolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16310-13-7, 65126-70-7 | |
| Record name | Thiazolidine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Thiazolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAZOLIDINE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Thiazolidine-2-carboxylic acid, also known as beta-thiaproline, has the molecular formula C4H7NO2S and a molecular weight of 133.18 g/mol. [] While spectroscopic data was not provided in the provided abstracts, its structure can be described as a thiazolidine ring with a carboxylic acid substituent at the 2-position. []
A: One method for synthesizing this compound involves a multistep process starting with this compound as the precursor. [] Another approach utilizes a visible-light-induced aerobic oxidative [2+3] cycloaddition reaction between glycine derivatives and thiiranes. [] This method offers an efficient and atom-economical strategy for the rapid synthesis of this compound derivatives. []
A: Yes, a high-performance liquid chromatography (HPLC) method has been developed to determine the enantiomeric purity of this compound. [] This method utilizes pre-column derivatization with aniline and achieves complete separation of the enantiomers on a chiral stationary phase. []
A: Research indicates that the rotational barrier for cis/trans isomerization of this compound is lower than that of proline. [] This was determined by incorporating the compound into peptide sequences and analyzing the NMR line-shape changes of cis and trans proton signals at different temperatures. []
A: Yes, this compound acts as a substrate for D-amino acid oxidase, an enzyme found in mammalian kidneys. [, , , ] It demonstrates a higher oxidation rate at neutral pH compared to alkaline pH, unlike other known substrates of this enzyme. [] This interaction suggests a possible physiological role for this compound as a substrate for D-amino acid oxidase. [, , ]
A: While specific structure-activity relationship (SAR) studies were not detailed in the provided abstracts, the fact that this compound is structurally similar to proline likely plays a role in its recognition and binding to D-amino acid oxidase. [, ] Further research is needed to fully elucidate the impact of structural modifications on its enzymatic activity.
A: Yes, this compound has been employed in the synthesis of various heterocyclic compounds. For example, it acts as a reactant in [3+2] cycloaddition reactions with thioisatin, leading to the formation of novel heterocyclic scaffolds. [] Additionally, N-acyl-thiazolidine-2-carboxylic acids can be utilized to generate cyclic ketenes. [] These ketenes further react with imines via [2+2] cycloaddition, yielding spiro-β-lactams, a class of compounds with potential biological activity. []
ANone: The provided abstracts do not offer specific information regarding the environmental impact and degradation of this compound.
A: High-performance liquid chromatography (HPLC) coupled with UV and optical rotation (OR) detection serves as an effective method for analyzing this compound. [] This method has been validated for precision, accuracy, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


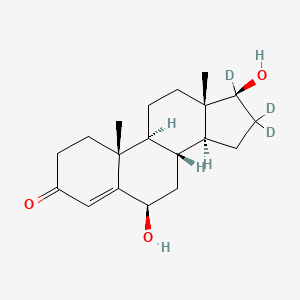
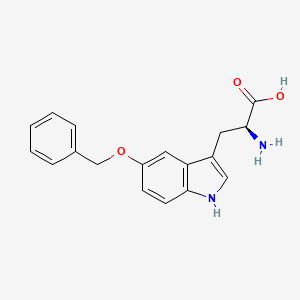

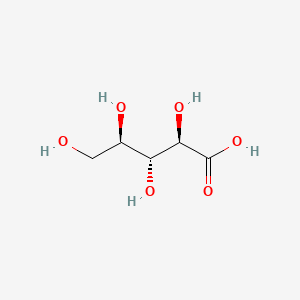
![Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B3428078.png)

![[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3428086.png)

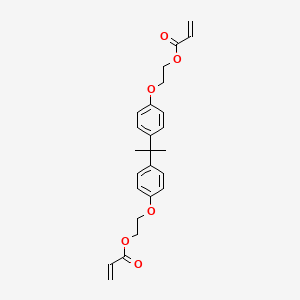
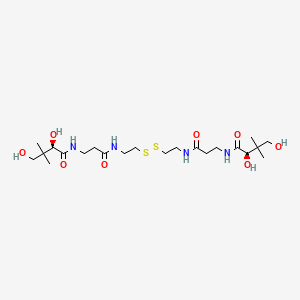
![2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3428107.png)


